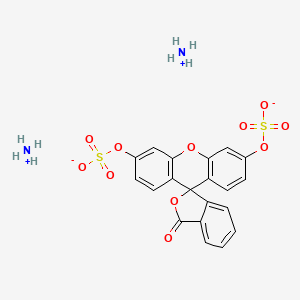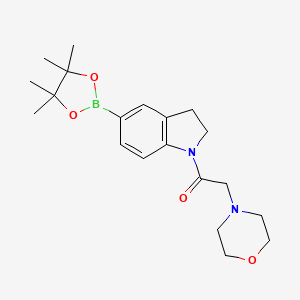
Fluorescein-disulfat diamoniumsalt
Übersicht
Beschreibung
Fluorescein-disulfat diamoniumsalt is a fluorescent reagent known for its high selectivity and sensitivity. It is widely used in various scientific fields due to its unique optical properties. The compound has the molecular formula C20H18N2O11S2 and a molecular weight of 526.5 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescein-disulfat diamoniumsalt is synthesized through the introduction of sulfonate groups to fluorescein. The synthesis involves the reaction of fluorescein with sulfuric acid under controlled conditions to form fluorescein disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation reactions. The process requires precise control of temperature and pH to ensure high yield and purity. The use of catalysts such as zinc chloride or methane-sulfonic acid can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein-disulfat diamoniumsalt undergoes various chemical reactions, including:
Substitution: Sulfonate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Bromine or bromide ions in the presence of an oxidizing agent.
Substitution: Various nucleophiles can be used to replace sulfonate groups under basic conditions.
Major Products
Eosin Y: A tetrabromo derivative of fluorescein.
Other derivatives: Depending on the substituents introduced during the reactions.
Wissenschaftliche Forschungsanwendungen
Fluorescein-disulfat diamoniumsalt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes.
Biology: Employed in bioimaging and as a pH-sensitive probe for monitoring cellular processes.
Medicine: Utilized in diagnostic procedures, such as angiography, to visualize blood vessels.
Industry: Applied in the development of fluorescent sensors for environmental monitoring and food safety.
Wirkmechanismus
The mechanism of action of fluorescein-disulfat diamoniumsalt involves its ability to fluoresce under specific conditions. The compound absorbs light at a wavelength of 494 nm and emits light at 521 nm . This fluorescence is due to the presence of a conjugated system that allows electrons to remain in an excited state for an extended period . The compound’s fluorescence properties make it an effective tool for imaging and detection in various applications .
Vergleich Mit ähnlichen Verbindungen
Fluorescein-disulfat diamoniumsalt is unique due to its high selectivity and sensitivity. Similar compounds include:
Fluorescein: The parent compound, widely used as a fluorescent dye.
Rhodamine: Another fluorescent dye with different spectral properties.
Cyanine dyes: Known for their use in bioimaging and molecular detection.
This compound stands out due to its specific applications in pH monitoring and its ability to form stable derivatives with various functional groups .
Eigenschaften
IUPAC Name |
diazanium;(3-oxo-6'-sulfonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O11S2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H,22,23,24)(H,25,26,27);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIEMLYKFXDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OS(=O)(=O)[O-])OC5=C3C=CC(=C5)OS(=O)(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)







![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)



![3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458626.png)

